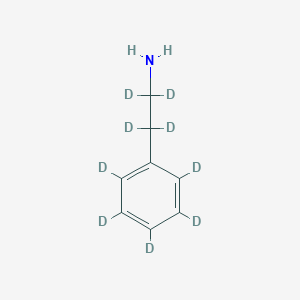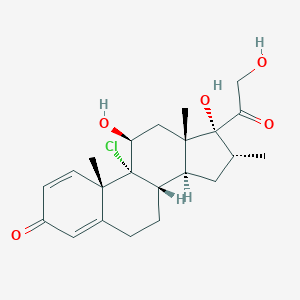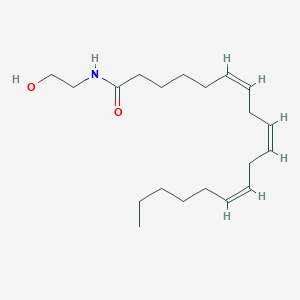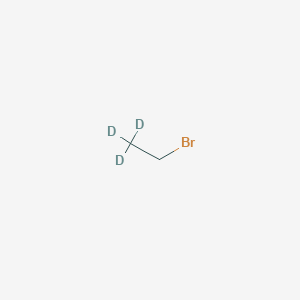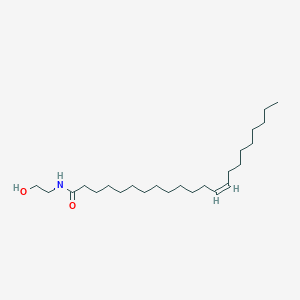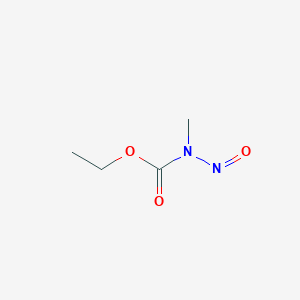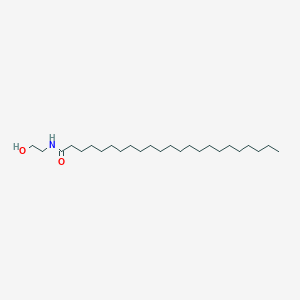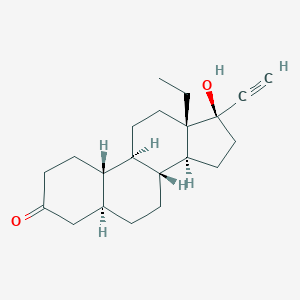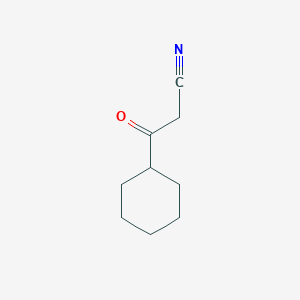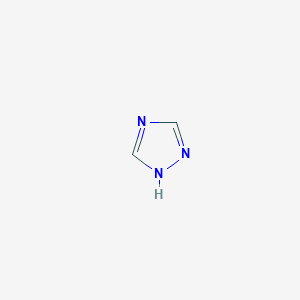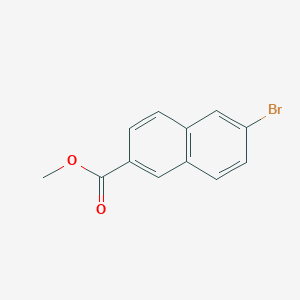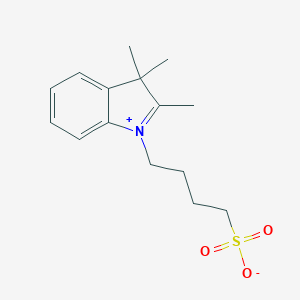
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
説明
Synthesis Analysis
The synthesis of related indolium compounds often involves multi-step organic reactions including alkylation, sulfonation, and coupling reactions. For instance, the synthesis of a highly water-soluble tetrazolium salt was achieved through sulfonation, diazotization, coupling, and oxidation processes, showcasing a potential methodology that could be adapted for the synthesis of indolium salts (W. Rui, 2010). Similarly, the preparation of 1,3-dibutyl-2,4,5-trimethyl-imidazolium salts via alkylation and subsequent reactions hints at the versatility and complexity of synthesizing substituted indolium salts (T. Peppel & M. Köckerling, 2010).
Molecular Structure Analysis
The molecular structure of indolium derivatives is characterized by spectroscopic methods such as UV-VIS, IR, and NMR, providing insights into their electronic and spatial configuration. For example, the characterization of 3-H-indolo-2-dimethinehemicyanine dyes revealed structural insights based on NMR data, showing electron delocalization through the cationic polymethine chain, which is a feature of hemicyanine dyes (C. Gaspar, I. Panea & I. Bâldea, 2007).
Chemical Reactions and Properties
Indolium salts participate in various chemical reactions, offering a wide range of chemical properties. The reaction of 2,3,3-trimethyl-3H-indole with haloacetic acid amides, for example, leads to the formation of indolium salts that can convert into imidazo[1,2-a]indol-2-one derivatives, demonstrating their reactivity and potential for generating a diverse array of compounds (Yu. A. Degutis, A. A. Schachkus & A. G. Urbonavichyus, 1985).
Physical Properties Analysis
The physical properties of indolium salts, such as solubility, crystal structure, and thermal stability, are crucial for their applications. The crystal structure and solubility of such salts can be determined through X-ray diffraction and solvatochromic behavior studies, which help in understanding their aggregation behavior in solution (Hans v Berlepsch & C. Böttcher, 2015).
Chemical Properties Analysis
The chemical properties of indolium salts, including their reactivity, catalytic activity, and potential as ionic liquids, have been extensively studied. For example, new and novel ionic liquids based on 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate have been developed as recyclable and eco-benign catalysts for chemoselective protection and deprotection reactions, showcasing the versatility and utility of indolium-based compounds in synthetic chemistry (N. G. Khaligh, 2011).
科学的研究の応用
Application in Photodynamic Therapy (PDT)
-
Methods of Application or Experimental Procedures : The compound is synthesized through a series of chemical reactions. For instance, a mixture of 2,3,3-trimethyl-3H-benzindolenine and 1,4-butanesultone is heated under reflux for 18 hours. The reaction mixture is then allowed to cool to room temperature, resulting in the formation of pink crystals .
-
Results or Outcomes : The synthesized compound is used as a sensitizer in PDT. When activated by Near-Infrared light, it produces singlet oxygen, a reactive oxygen species that can kill cancer cells .
Application in Nanomedicine
-
Methods of Application or Experimental Procedures : The compound is synthesized through a series of chemical reactions. For instance, a mixture of 2,3,3-trimethyl-3H-benzindolenine and 1,4-butanesultone is heated under reflux for 18 hours. The reaction mixture is then allowed to cool to room temperature, resulting in the formation of pink crystals .
-
Results or Outcomes : The synthesized compound is used in the development of nanoparticles for cancer treatment. These nanoparticles can be used for imaging and photothermal therapy, a treatment that uses heat generated from light to kill cancer cells .
Application in Chemical Synthesis
-
Methods of Application or Experimental Procedures : The compound is synthesized through a series of chemical reactions. For instance, a mixture of 5-iodo-2,3,3-trimethyl-3H-indole and 1,4-butanesultone is heated under reflux for 18 hours. The reaction mixture is then allowed to cool to room temperature, resulting in the formation of pink crystals .
-
Results or Outcomes : The synthesized compound is used in the development of iodinated cyanine dyes. These dyes can be used as sensitizers in PDT, a treatment that uses light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells .
特性
IUPAC Name |
4-(2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-20(17,18)19/h4-5,8-9H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNXDHCAMPMVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440117 | |
| Record name | SBB042435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt | |
CAS RN |
54136-26-4 | |
| Record name | SBB042435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



